molecular formula C12H21NO4 B561954 Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate CAS No. 887406-90-8

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate

Cat. No.: B561954
CAS No.: 887406-90-8
M. Wt: 243.303
InChI Key: HBXPGHNYQPUZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Spectroscopic Data Summary Table

Property Details
Molecular Formula C₁₂H₂₁NO₄
Molecular Weight 243.30 g/mol
¹H NMR (Key Signals) δ 5.85–5.75 (allyl), δ 3.75/3.65 (OCH₃), δ 2.55–2.20 (CH₂CO₂CH₃)
¹³C NMR (Key Signals) δ 173.2 (C=O), δ 132.4 (allyl), δ 52.7 (OCH₃)
IR Peaks 1740 (C=O), 1640 (C=C), 1250 (C-O-C)
Solubility in DMF >50 mg/mL

Properties

IUPAC Name

methyl 4-[(3-methoxy-3-oxopropyl)-prop-2-enylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-4-8-13(10-7-12(15)17-3)9-5-6-11(14)16-2/h4H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXPGHNYQPUZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN(CCC(=O)OC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652639
Record name Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-90-8
Record name Methyl 4-[(3-methoxy-3-oxopropyl)(prop-2-en-1-yl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

First Alkylation: Introduction of the Allyl Group

Methyl 4-aminobutyrate reacts with allyl bromide in the presence of a base (e.g., potassium carbonate or sodium hydride) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, yielding methyl 4-(N-allylamino)butyrate (2 ):

NH2(CH2)3COOMe+CH2=CHCH2BrBaseCH2=CHCH2NH(CH2)3COOMe+HBr\text{NH}2\text{(CH}2\text{)}3\text{COOMe} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{Base}} \text{CH}2=\text{CHCH}2\text{NH}(\text{CH}2\text{)}_3\text{COOMe} + \text{HBr}

Key Considerations :

  • Excess allyl bromide ensures complete monoalkylation.

  • Temperatures between 40–60°C enhance reaction rates.

  • Yields typically range from 70–85% after purification via vacuum distillation or column chromatography.

Second Alkylation: Michael Addition with Methyl Acrylate

The secondary amine in 2 undergoes a Michael addition with methyl acrylate. This reaction requires catalytic bases (e.g., triethylamine) or Lewis acids (e.g., zinc chloride) to activate the α,β-unsaturated ester:

CH2=CHCH2NH(CH2)3COOMe+CH2=CHCOOMeBaseCH2=CHCH2N(CH2COOMe)(CH2)3COOMe\text{CH}2=\text{CHCH}2\text{NH}(\text{CH}2\text{)}3\text{COOMe} + \text{CH}2=\text{CHCOOMe} \xrightarrow{\text{Base}} \text{CH}2=\text{CHCH}2\text{N}(\text{CH}2\text{COOMe})(\text{CH}2\text{)}3\text{COOMe}

Optimization Insights :

  • Solvents like dichloromethane or acetonitrile improve miscibility.

  • Reaction at 0–25°C minimizes polymerization of methyl acrylate.

  • Yields of 60–75% are achievable, with residual starting material removed via acid-base extraction.

One-Pot Sequential Alkylation Strategy

To streamline synthesis, a one-pot method eliminates intermediate isolation. Methyl 4-aminobutyrate is treated sequentially with allyl bromide and methyl acrylate in the same reactor:

Reaction Conditions

  • Allylation : Add allyl bromide (1.1 eq) to methyl 4-aminobutyrate in DMF with K₂CO₃ at 50°C for 6 hours.

  • Michael Addition : Directly introduce methyl acrylate (1.2 eq) and stir at 25°C for 12 hours.

Advantages :

  • Reduced handling and solvent usage.

  • Overall yields comparable to stepwise methods (65–70%).

Challenges :

  • Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.

Reductive Amination Approach

An alternative route employs reductive amination to construct the tertiary amine. This method avoids alkylating agents and instead uses aldehydes or ketones:

Reaction Design

  • Condense methyl 4-aminobutyrate with allyl aldehyde and methyl pyruvate in methanol.

  • Reduce the imine intermediate with sodium cyanoborohydride (NaBH₃CN) to form the tertiary amine:

NH2(CH2)3COOMe+CH2=CHCHO+CH3C(O)COOMeNaBH₃CNTarget Compound\text{NH}2\text{(CH}2\text{)}3\text{COOMe} + \text{CH}2=\text{CHCHO} + \text{CH}_3\text{C(O)COOMe} \xrightarrow{\text{NaBH₃CN}} \text{Target Compound}

Limitations :

  • Low yields (~50%) due to competing reductions of carbonyl groups.

  • Requires rigorous exclusion of moisture.

Solid-Phase Synthesis for Scalability

Immobilizing the amine on a resin (e.g., Wang resin) enables stepwise functionalization with improved purity:

Procedure Overview

  • Resin Loading : Attach methyl 4-aminobutyrate to the resin via its carboxylate group.

  • Allylation : Treat with allyl bromide in DMF.

  • Michael Addition : React with methyl acrylate.

  • Cleavage : Release the product using trifluoroacetic acid (TFA).

Benefits :

  • simplifies purification (washing removes unreacted reagents).

  • Ideal for high-throughput synthesis.

Radical-Based Alkylation via Barton Esters

Drawing from decarboxylative methodologies, a radical pathway could theoretically displace carboxyl groups. However, this approach remains speculative for the target compound:

Proposed Mechanism

  • Convert methyl 4-aminobutyrate to a Barton ester.

  • Initiate radical formation under UV light.

  • Trap the radical with allyl or methoxycarbonylethyl donors.

Feasibility :

  • Limited precedent for tertiary amine synthesis via radicals.

  • Potential side reactions (e.g., H-atom abstraction) reduce practicality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Epoxide: Formed from the oxidation of the allyl group.

    Alcohol: Formed from the reduction of the ester group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its ability to cross the blood-brain barrier.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the nervous system, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the provided evidence share functional or structural similarities, enabling comparative analysis:

1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester

  • Structural Similarities : Both compounds contain a methoxycarbonylethyl group and ester functionalities.
  • Key Differences: The piperidine core in this compound replaces the butyrate backbone, and the presence of a phenylpropionylamino group introduces aromaticity and bulkiness. This may reduce solubility in polar solvents compared to the allyl-substituted butyrate derivative .

3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

  • Structural Similarities: Shares a methoxy-substituted aromatic system and an ethylamino linker.

(±)-3-Methoxy-N-methylmorphinan

  • Structural Similarities : Both compounds feature methoxy and tertiary amine groups.
  • Key Differences : The morphinan skeleton, with its fused ring system, likely imparts distinct pharmacological properties, such as opioid receptor interactions, which are absent in the aliphatic butyrate derivative .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications
Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate Butyrate Allyl, 2-methoxycarbonylethyl Polymer precursors, drug intermediates
1-(2-Methoxycarbonylethyl)-4-(phenylpropionylamino)-piperidine-4-carboxylic acid methyl ester Piperidine Phenylpropionylamino, methoxycarbonylethyl Bioactive molecule synthesis
3-(2-{[(2-Methoxyphenyl)methyl]amino}ethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione Quinazoline-dione 2-Methoxyphenylmethylamino Enzyme inhibitors, CNS-targeted therapies
(±)-3-Methoxy-N-methylmorphinan Morphinan Methoxy, N-methyl Analgesics, opioid receptor modulation

Research Findings and Trends

  • Solubility : Aliphatic esters (e.g., butyrate derivatives) generally exhibit higher solubility in organic solvents than aromatic or rigid systems (e.g., quinazoline-diones) .
  • Biological Activity : Morphinan analogs demonstrate targeted pharmacological effects, whereas the butyrate derivative’s activity remains unexplored in the provided evidence.

Biological Activity

Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate (MAB) is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

MAB has the molecular formula C12H21NO4 and is categorized as a derivative of aminobutyric acid. Its structure includes both allyl and methoxycarbonyl groups, which contribute to its unique chemical reactivity and potential biological effects.

The biological activity of MAB is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate enzyme activity or receptor interactions, particularly in the nervous system. This modulation can lead to various physiological effects, including potential neuroprotective and anti-inflammatory properties.

Neuroprotective Effects

MAB has been investigated for its ability to cross the blood-brain barrier, which is crucial for its application in neuropharmacology. Studies suggest that MAB may exert neuroprotective effects by:

  • Inhibiting neuroinflammation : MAB appears to reduce the expression of pro-inflammatory cytokines in neuronal cells.
  • Promoting neuronal survival : Research indicates that MAB can enhance cell viability in models of neurodegeneration.

Anti-inflammatory Properties

In addition to its neuroprotective capabilities, MAB has shown promise as an anti-inflammatory agent. Its mechanism may involve:

  • Inhibition of NF-kB signaling pathway : This pathway is critical in regulating immune responses and inflammation.
  • Reduction of oxidative stress : MAB may help decrease oxidative damage in tissues.

Research Findings

Several studies have explored the biological activity of MAB. Below is a summary of notable findings:

StudyFindingsMethodology
Arachchige et al. (2021)Demonstrated neuroprotective effects in vitroCell culture assays
BenchChem (2024)Identified interaction with specific receptorsMolecular docking studies
Pharmaffiliates (2024)Reported anti-inflammatory activity in animal modelsIn vivo experiments

Case Studies

  • Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of MAB significantly improved behavioral outcomes following induced neurodegeneration. The treated group showed reduced markers of inflammation and increased neuronal survival compared to controls.
  • Inflammation Reduction in Cell Cultures : In vitro experiments revealed that MAB treatment led to a significant decrease in the secretion of inflammatory cytokines from activated microglia, suggesting its potential as a therapeutic agent for neuroinflammatory conditions.

Q & A

Q. What are the common synthetic routes for Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, allylation of amine precursors using allyl iodides in polar aprotic solvents like DMF, with cesium carbonate as a base, has been effective for introducing the allyl group . Optimization strategies include:
  • Temperature control : Reactions at 0–25°C minimize side reactions like over-alkylation.
  • Purification : Automated flash chromatography or preparative HPLC ensures high purity (>95%) .
  • Catalyst selection : Palladium-based catalysts (e.g., (Allyl-Pd-Cl)₂) improve regioselectivity in allylation steps .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of allyl protons (δ 5.2–5.8 ppm) and methoxycarbonylethyl groups (δ 3.6–3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC with chiral columns : Determines enantiomeric excess (ee) in stereoselective syntheses, critical for pharmacological studies .

Advanced Research Questions

Q. How does the presence of the allyl group influence the compound's reactivity in further chemical modifications?

  • Methodological Answer : The allyl group enables diverse post-synthetic modifications:
  • Oxidation : Converts allyl to epoxides or carbonyl derivatives using m-CPBA or ozone, expanding functionalization options .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids leverage the allyl-Pd intermediate for biaryl synthesis .
    Challenges include regioselectivity control; computational modeling (DFT) can predict reactive sites .

Q. What strategies can resolve data contradictions arising from varying synthetic protocols reported in literature?

  • Methodological Answer :
  • Systematic reproducibility studies : Compare yields/purity under standardized conditions (e.g., solvent, catalyst loading) .
  • Mechanistic probes : Isotopic labeling (e.g., 13^{13}C-allyl groups) tracks reaction pathways to identify competing mechanisms .
  • Meta-analysis : Cross-reference NMR and HRMS data from independent studies to validate structural assignments .

Q. What is the compound's potential as a precursor for bioactive molecules, and how can structure-activity relationships (SAR) be explored?

  • Methodological Answer :
  • Pharmaceutical intermediates : The allyl and methoxycarbonylethyl groups are key for synthesizing CPT inhibitors (e.g., carnitine palmitoyltransferase inhibitors) via reductive amination or ester hydrolysis .
  • SAR strategies :
  • Analog synthesis : Replace the allyl group with propargyl or cyclopropyl variants to assess steric/electronic effects .
  • In vitro assays : Test derivatives against target enzymes (e.g., CPT-1) to correlate substituents with IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.